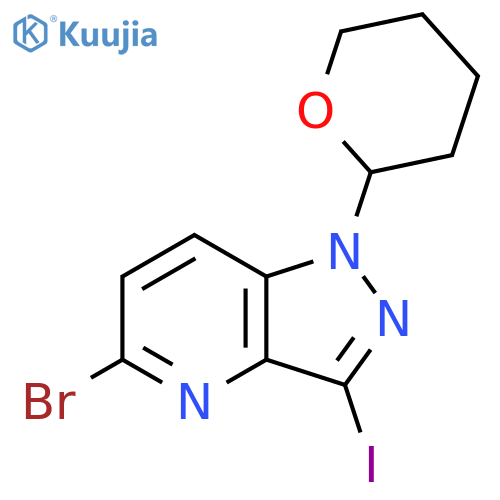

Cas no 1416714-07-2 (5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-3-iodo-1H-pyrazolo4,3-bpyridine)

1416714-07-2 structure

商品名:5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-3-iodo-1H-pyrazolo4,3-bpyridine

CAS番号:1416714-07-2

MF:C11H11BrIN3O

メガワット:408.03301358223

MDL:MFCD22689660

CID:4782222

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-3-iodo-1H-pyrazolo4,3-bpyridine 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

- 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-3-iodo-1H-pyrazolo4,3-bpyridine

-

- MDL: MFCD22689660

- インチ: 1S/C11H11BrIN3O/c12-8-5-4-7-10(14-8)11(13)15-16(7)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2

- InChIKey: VXJQTZJPSUTKQD-UHFFFAOYSA-N

- ほほえんだ: IC1C2=C(C=CC(=N2)Br)N(C2CCCCO2)N=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 283

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 39.9

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-3-iodo-1H-pyrazolo4,3-bpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B198785-50mg |

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-3-iodo-1H-pyrazolo[4,3-b]pyridine |

1416714-07-2 | 50mg |

$ 785.00 | 2022-06-07 | ||

| Matrix Scientific | 219299-1g |

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-3-iodo-1H-pyrazolo[4,3-b]pyridine, 95% min |

1416714-07-2 | 95% | 1g |

$2520.00 | 2023-09-06 | |

| TRC | B198785-100mg |

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-3-iodo-1H-pyrazolo[4,3-b]pyridine |

1416714-07-2 | 100mg |

$ 1300.00 | 2022-06-07 | ||

| Matrix Scientific | 219299-500mg |

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-3-iodo-1H-pyrazolo[4,3-b]pyridine, 95% min |

1416714-07-2 | 95% | 500mg |

$1470.00 | 2023-09-06 |

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-3-iodo-1H-pyrazolo4,3-bpyridine 関連文献

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

2. Synthesis of color-tunable tannic acid-based carbon dots for multicolor/white light-emitting diodes†Yan Li,Yulong An,Menglin Chen,Hao Tian,Rui Shi,Xiahong He New J. Chem., 2021,45, 22559-22563

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

1416714-07-2 (5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-3-iodo-1H-pyrazolo4,3-bpyridine) 関連製品

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量